2-(Hexafluoropropoxy)ethyl amine

Description

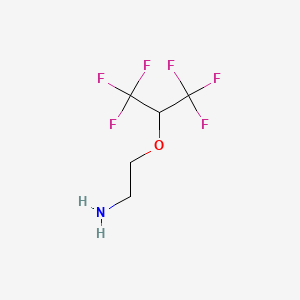

2-(Hexafluoropropoxy)ethyl amine is a fluorinated amine characterized by a hexafluoropropoxy (-OC₃F₆) group attached to an ethylamine backbone. This structure imparts unique physicochemical properties, including high hydrophobicity, thermal stability, and resistance to degradation, making it relevant in specialty chemical synthesis and materials science. Its fluorinated ether moiety distinguishes it from conventional amines, influencing reactivity, solubility, and environmental behavior .

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLBHWIESYVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexafluoropropoxy)ethyl amine typically involves the reaction of hexafluoropropene with ethyl amine under controlled conditions. One common method includes the oligomerization of hexafluoropropene in the presence of fluorine-containing tertiary amines . The reaction is carried out at temperatures ranging from -20°C to 100°C, depending on the specific conditions and desired yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexafluoropropoxy)ethyl amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Hexafluoropropoxy)ethyl amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hexafluoropropoxy)ethyl amine involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ether Derivatives

a) 4-(1,1,2,3,3,3-Hexafluoropropoxy)-N-(2-phenoxyethyl)benzamide

- Structure: Benzamide backbone with a hexafluoropropoxy group and phenoxyethyl substituent.

- Properties : Higher molecular weight (MW ≈ 457.3 g/mol) and increased polarity due to the benzamide group compared to 2-(hexafluoropropoxy)ethyl amine (MW ≈ 235.1 g/mol). The aromatic ring enhances π-π stacking interactions, whereas the ethylamine backbone in the target compound offers greater conformational flexibility .

- Applications : Used in polymer coatings; the benzamide group improves adhesion to polar substrates.

b) 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid

- Structure : Perfluorinated ether acid with a carboxylic acid group.

- Classified as a Substance of Very High Concern (SVHC) by ECHA, unlike this compound, which lacks a carboxylic acid group and may exhibit lower toxicity .

Fluorinated Amines

a) Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine

- Structure : Central amine with three pyrimidinyl-sulfanyl arms.

- Properties: The sulfur-containing arms enable metal coordination, unlike the non-coordinating hexafluoropropoxy group in the target compound. The pyridyl-pyrimidine moieties enhance UV absorption (λmax ~ 270 nm), whereas the fluorinated ether in this compound contributes to IR activity at ~1,200 cm⁻¹ (C-F stretch) .

- Applications : Used in catalysis; the target compound’s inertness makes it more suitable as a solvent additive.

b) N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

Physicochemical and Environmental Properties

| Property | This compound | 4-(Hexafluoropropoxy)benzamide | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.1 | 457.3 | 300.0 |

| XLogP3 | ~4.2 | ~4.8 | ~2.1 (ionized form) |

| Water Solubility | Low (μg/L range) | Very low | Moderate (mg/L range) |

| Regulatory Status | Not classified | Not classified | SVHC (ECHA) |

| Thermal Stability (°C) | >200 | >180 | Decomposes at ~150 |

Key Observations :

- The hexafluoropropoxy group consistently increases hydrophobicity (higher XLogP3) across derivatives.

- Carboxylic acid-containing analogs (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) exhibit higher regulatory scrutiny due to PFAS-related risks .

- Amine backbone flexibility vs. aromatic rigid structures influences application domains (e.g., coatings vs. solvents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.